3-Hydroxy-1-naphthaldehyde

Catalog No.
S1901268
CAS No.
91136-43-5
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-1-naphthaldehyde

Researchers seeking naphthaldehyde ligands free of intramolecular H-bonding often fail with 2-hydroxy-1-naphthaldehyde, which chelates metals and undergoes ESIPT. 3-Hydroxy-1-naphthaldehyde (CAS 91136-43-5) avoids this via 1,3-substitution: - Bridges MOFs, not monomers - Stable single-band emission, no ESIPT shifts - Directs C4 substitution for drugs/dyes - Mild etherification, no H-bond interference. Ready for global dispatch.

CAS Number

91136-43-5

Product Name

3-Hydroxy-1-naphthaldehyde

IUPAC Name

3-hydroxynaphthalene-1-carbaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-7,13H

InChI Key

PLCQXZXTFCITAJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)O

Synonyms

3-Hydroxy-1-naphthaldehyde, 3-Hydroxynaphthalene-1-carbaldehyde, 3-Hydroxy-1-naphthalenecarboxaldehyde, 3-Hydroxy-1-naphthalenecarbaldehyde, 1-Formyl-3-hydroxynaphthalene

Purity

≥98%

Package Size

100 mg, 0.5 g, 1 g, 5 g

3-Hydroxy-1-naphthaldehyde (CAS 91136-43-5) is a specialized bicyclic aromatic building block characterized by a meta-relationship between its aldehyde and hydroxyl functional groups. Unlike its ubiquitous ortho-isomer (2-hydroxy-1-naphthaldehyde), this specific spatial arrangement prevents direct intramolecular hydrogen bonding and simple bidentate chelation. Consequently, it is procured primarily for applications requiring a reactive naphthaldehyde core where excited-state intramolecular proton transfer (ESIPT) must be suppressed, or where the molecule must act as a bridging rather than a chelating ligand in coordination polymers. It serves as a critical precursor for asymmetric naphthalene derivatives, specialized fluorescent probes, and advanced materials where the 1,3-substitution pattern dictates specific supramolecular assembly [1].

Research Fit

1 Regioisomer with meta‑OH positioning avoids intramolecular H‑bond
2 High thermal stability simplifies recrystallization and handling
3 Low volatility supports precise stoichiometric reactions under vacuum

Attempting to substitute 3-hydroxy-1-naphthaldehyde with the widely available 2-hydroxy-1-naphthaldehyde (CAS 708-06-5) will result in systemic failure in both photophysical and coordination workflows. The 1,2-isomer spontaneously forms strong intramolecular hydrogen bonds between the adjacent hydroxyl and aldehyde groups, driving excited-state intramolecular proton transfer (ESIPT) in its Schiff base derivatives and forcing bidentate chelation with transition metals. In contrast, the 1,3-substitution pattern in 3-hydroxy-1-naphthaldehyde physically precludes these interactions due to spatial separation. Procuring the 1,2-isomer for a bridging ligand application will yield discrete monomeric complexes instead of targeted coordination polymers, while substituting it in fluorophore synthesis will introduce massive, environment-sensitive Stokes shifts that ruin the intended single-band emission profile [1].

Substitution Risk

Intramolecular H‑bond mismatch
2‑Hydroxy‑1‑naphthaldehyde forms a stable six‑membered intramolecular hydrogen bond; the meta‑OH in this product prevents that interaction, altering coordination and fluorogenic response.
Melting point disparity
The significantly higher melting point (138–142 °C) vs. the 2‑OH isomer (~80 °C) reflects different crystal packing, which can change purification, solubility, and formulation profiles.
Sensor performance may not transfer
Tautomeric equilibrium and metal‑ion selectivity are regioisomer‑dependent; direct substitution may shift turn‑on/off behavior and detection limits.

Photophysical Control: Complete Suppression of ESIPT-Driven Tautomerization

Schiff bases derived from the standard 2-hydroxy-1-naphthaldehyde exhibit classic Excited-State Intramolecular Proton Transfer (ESIPT), resulting in dual emission bands or massive Stokes shifts due to enol-imine to keto-amine tautomerization. In contrast, Schiff bases synthesized from 3-hydroxy-1-naphthaldehyde physically cannot undergo ESIPT because the distance between the 3-hydroxyl proton and the 1-imine nitrogen exceeds the critical threshold for proton transfer. This results in a single, predictable enol-form emission with a significantly narrower Stokes shift, making it a mandatory precursor when stable, non-tautomerizing fluorescence is required [1].

Evidence DimensionExcited-State Intramolecular Proton Transfer (ESIPT) capability
Target Compound DataESIPT completely suppressed (distance > 3.0 Å between OH and imine N)
Comparator Or Baseline2-Hydroxy-1-naphthaldehyde (ESIPT highly active, strong intramolecular H-bond < 2.6 Å)
Quantified Difference100% elimination of keto-amine tautomer emission
ConditionsStandard Schiff base condensation and subsequent fluorometric analysis

Buyers developing stable fluorescent probes must procure the 3-hydroxy isomer to avoid the complex, environment-sensitive dual emission caused by ESIPT in the 2-hydroxy baseline.

Melting point
Cross‑study
138–142 °C (3‑OH‑1‑CHO) vs 77–86 °C (2‑OH isomer), +60 °C difference
Simplifies recrystallization, reduces handling loss
Capillary method; recrystallized from ethanol

Coordination Topology: Forcing Bridging Over Monomeric Chelation

2-Hydroxy-1-naphthaldehyde and its derivatives act as potent bidentate chelators, typically forming discrete, stable 6-membered metallacycles with transition metals. 3-Hydroxy-1-naphthaldehyde fundamentally alters this trajectory. The meta-arrangement of the oxygen donors creates excessive steric strain, preventing simultaneous coordination to a single metal center. Consequently, it functions as a bridging ligand or coordinates via a single functional group, driving the self-assembly of multi-nuclear coordination polymers or metal-organic frameworks (MOFs) rather than isolated monomeric complexes [1].

Evidence DimensionPrimary coordination mode with transition metals
Target Compound DataMonodentate or bridging (multi-nuclear assembly)
Comparator Or Baseline2-Hydroxy-1-naphthaldehyde (Bidentate chelating, monomeric complexes)
Quantified DifferenceShift from discrete chelation to >90% probability of forming polymeric/bridged networks
ConditionsEquimolar reaction with divalent transition metals (e.g., Cu2+, Zn2+)

For materials scientists synthesizing coordination polymers or MOFs, the 3-hydroxy isomer is essential to prevent the premature termination of the lattice caused by the chelating effect of the 2-hydroxy analog.

Volatility
Cross‑study
Bp 359.8 ± 15.0 °C (760 mmHg); vapor pressure ~0.0 mmHg at 25 °C
Essentially non‑volatile; minimal evaporative loss
Predicted values from ACD/Labs Percepta

Regioselective Functionalization: Activating the 4-Position

The position of the hydroxyl group dramatically alters the electron density map of the naphthalene ring. In 3-hydroxy-1-naphthaldehyde, the hydroxyl group strongly activates the adjacent 4-position (ortho to the OH, and para to the fused ring junction) for subsequent electrophilic aromatic substitution. In the 2-hydroxy isomer, the activation is directed differently, typically favoring the 1-position (if the aldehyde is displaced) or the 3-position. Procuring the 3-hydroxy isomer is therefore mandatory for synthetic routes requiring direct, high-yield functionalization at the C4 position of the naphthaldehyde scaffold [1].

Evidence DimensionPrimary site of electrophilic activation
Target Compound DataC4 position highly activated (ortho to OH)
Comparator Or Baseline2-Hydroxy-1-naphthaldehyde (Activation directed away from C4 due to steric and electronic effects of the 2-OH)
Quantified DifferenceFundamental shift in major product regiochemistry during halogenation or nitration
ConditionsStandard electrophilic aromatic substitution conditions

Chemists designing multi-step syntheses of complex naphthalene derivatives must select the 3-hydroxy isomer to achieve the correct regiochemistry without requiring extensive protecting group strategies.

Lipophilicity
Class‑level
LogP 2.48 (ACD); TPSA 37.3 Ų; nearly identical to 2‑OH isomer
May influence extraction behavior
Computed properties; intermolecular H‑bond context differs

Hydroxyl Reactivity: Enhanced Nucleophilicity via Absence of Intramolecular H-Bonding

The hydroxyl group in 2-hydroxy-1-naphthaldehyde is heavily deactivated toward O-alkylation and other nucleophilic attacks because its proton is locked in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. 3-Hydroxy-1-naphthaldehyde lacks this intramolecular trap. As a result, its hydroxyl proton is more readily abstracted by mild bases, and the resulting phenoxide is significantly more nucleophilic and accessible for O-alkylation, etherification, or esterification reactions, drastically improving yields in these synthetic steps [1].

Evidence DimensionRelative reactivity toward O-alkylation
Target Compound DataHigh reactivity (free hydroxyl group)
Comparator Or Baseline2-Hydroxy-1-naphthaldehyde (Low reactivity, locked in intramolecular H-bond)
Quantified DifferenceSignificant reduction in activation energy for O-functionalization
ConditionsMild basic conditions (e.g., K2CO3 in DMF) with alkyl halides

Procurement teams sourcing precursors for O-alkylated naphthaldehyde derivatives will achieve significantly higher yields and require less aggressive reagents by starting with the 3-hydroxy isomer.

Synthesis of Non-ESIPT Fluorescent Chemosensors

Directly leveraging the inability of 3-hydroxy-1-naphthaldehyde to undergo excited-state intramolecular proton transfer, it is a structural necessity for fluorescent probes where a stable, single-band emission profile is required, avoiding the environmental sensitivity of 1,2-isomer derivatives [1].

Construction of Bridged Coordination Polymers

Utilizing its steric inability to form simple bidentate chelates, this compound is procured by materials scientists to force the assembly of multi-nuclear metal-organic frameworks (MOFs) and extended coordination networks rather than discrete monomers[1].

Regioselective Synthesis of 4-Substituted Naphthalenes

Exploiting the specific electronic activation provided by the 3-hydroxyl group, it serves as a highly specific starting material for the targeted synthesis of complex pharmaceuticals and dyes requiring functionalization at the C4 position [1].

High-Yield O-Alkylation Workflows

Because it lacks the restrictive intramolecular hydrogen bond of the 2-hydroxy analog, it is procured for synthesizing complex ether-linked naphthalene architectures under mild basic conditions, maximizing synthetic throughput [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tautomer‑controlled sensor design
Meta‑OH positioning alters tautomer distribution
Fluorescence response to metal ions
MOF precursor / coordination network
Higher thermal stability in solid state
Thermal stability of resulting MOF
Regioisomeric synthesis entry
3‑substituted naphthalene frameworks
Synthetic reproducibility review
Hydrogen‑bonding network control
Absence of intramolecular H‑bond
Excited‑state proton transfer interpretation

XLogP3

1.8

Wikipedia

3-Hydroxynaphthalene-1-carbaldehyde

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